molecular formula C10H23NO B13344941 7-Amino-3,7-dimethyloctan-1-ol

7-Amino-3,7-dimethyloctan-1-ol

Cat. No.: B13344941
M. Wt: 173.30 g/mol
InChI Key: ULHUFPAZXWLSQF-UHFFFAOYSA-N
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Description

7-Amino-3,7-dimethyloctan-1-ol: is an organic compound with a molecular formula of C10H23NO It is a derivative of octanol, featuring an amino group at the seventh position and two methyl groups at the third and seventh positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,7-dimethyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. For instance, 3,7-dimethyloctan-1-one can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3,7-dimethyloctan-1-ol. Subsequent amination using ammonia or an amine source under suitable conditions can introduce the amino group at the seventh position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and amination processes are often employed, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Amino-3,7-dimethyloctan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 7-Amino-3,7-dimethyloctan-1-ol is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used in the design of new drugs or as a probe to study biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its amino and hydroxyl groups make it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-3,7-dimethyloctan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    3,7-Dimethyloctan-1-ol: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    7-Amino-3,7-dimethyloctanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.

    7-Amino-3,7-dimethyloctane: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 7-Amino-3,7-dimethyloctan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, providing a versatile scaffold for various chemical reactions and applications. Its structure allows for diverse functionalization, making it valuable in multiple fields of research and industry.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

7-amino-3,7-dimethyloctan-1-ol

InChI

InChI=1S/C10H23NO/c1-9(6-8-12)5-4-7-10(2,3)11/h9,12H,4-8,11H2,1-3H3

InChI Key

ULHUFPAZXWLSQF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)N)CCO

Origin of Product

United States

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